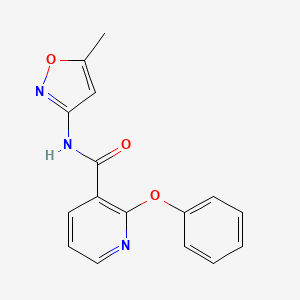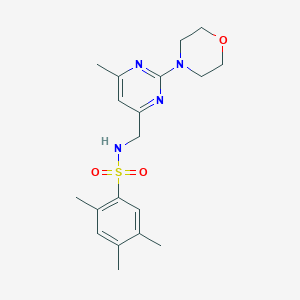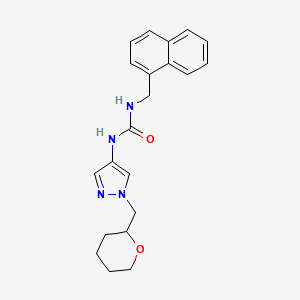
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypyridine-3-carboxamide, also known as MOPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
ER to Synapse Trafficking of NMDA Receptors
This review focuses on the trafficking of NMDA receptors from the endoplasmic reticulum (ER) to synapses, detailing the molecular mechanisms involved in their biosynthesis, transport, and membrane integration. NMDA receptors play crucial roles in synaptic transmission and plasticity, and abnormalities in their functioning are linked to various neurological diseases. Understanding these pathways offers insights into synaptic physiology and the potential development of therapeutic strategies for brain disorders (Horak, Petralia, Kaniaková, & Sans, 2014).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
The review covers Hoechst 33258, a dye that binds to the minor groove of DNA, and its analogues. These compounds are useful in various biological and medical applications, including as DNA stains, radioprotectors, and topoisomerase inhibitors. The properties and applications of these compounds highlight the potential of minor groove binders in drug design and molecular biology research (Issar & Kakkar, 2013).
Carvacrol: Antimicrobial and Anti-biofilm Agent
Carvacrol, a natural compound found in oregano and other plants, exhibits antimicrobial and anti-biofilm activities against a broad range of pathogens. This review summarizes recent findings on carvacrol's mechanisms and its potential in preventing biofilm-associated infections, underscoring the importance of natural compounds in developing new anti-infective strategies (Marchese et al., 2018).
Stereochemistry of Phenylpiracetam and its Methyl Derivative
This paper discusses the relationship between the stereochemistry of phenylpiracetam and its derivatives and their pharmacological properties. It highlights the importance of stereochemical considerations in the development of central nervous system agents, suggesting potential applications of similar compounds in enhancing cognitive functions and treating neurological conditions (Veinberg et al., 2015).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-10-14(19-22-11)18-15(20)13-8-5-9-17-16(13)21-12-6-3-2-4-7-12/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBROODTQYTDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2568003.png)
![N-(2,6-difluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2568004.png)

![N-[2-(1-cyclohexenyl)ethyl]-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2568006.png)
![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2568010.png)
![5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2568012.png)

![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)